molecular formula C8H17NO3 B13275189 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid

Cat. No.: B13275189
M. Wt: 175.23 g/mol
InChI Key: OLXZSZXSCMACMQ-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid is an organic compound with the molecular formula C8H17NO3 It is characterized by the presence of an ethoxyethyl group attached to an amino group, which is further connected to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and efficiency. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethoxyethyl group may facilitate binding to certain enzymes or receptors, influencing their activity. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-ethoxyethyl)(methyl)amino]methyl}benzoic acid
  • 2-methyl-3-(morpholin-4-yl)propanoic acid
  • 1,4-oxazepane-6-carboxylic acid

Uniqueness

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid is unique due to its specific structural features, such as the ethoxyethyl group attached to the amino group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2-ethoxyethylamino)-2-methylpropanoic acid

InChI

InChI=1S/C8H17NO3/c1-3-12-5-4-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11)

InChI Key

OLXZSZXSCMACMQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC(C)C(=O)O

Origin of Product

United States

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